Home > Products > Screening Compounds P49764 > Rivaroxaban metabolite M18
Rivaroxaban metabolite M18 -

Rivaroxaban metabolite M18

Catalog Number: EVT-15487737
CAS Number:
Molecular Formula: C14H14N2O6
Molecular Weight: 306.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rivaroxaban metabolite M18 is a significant compound resulting from the metabolic processing of rivaroxaban, an oral anticoagulant that serves as a direct inhibitor of Factor Xa. Rivaroxaban is widely used for the prevention and treatment of thromboembolic disorders, including deep vein thrombosis and pulmonary embolism. The understanding of M18 is crucial in evaluating the pharmacokinetics and potential therapeutic implications of rivaroxaban.

Source

Rivaroxaban is synthesized and marketed under the brand name Xarelto. It was developed by Bayer and Johnson & Johnson and received approval from the U.S. Food and Drug Administration in 2011. The compound undergoes extensive metabolism, primarily in the liver, where various metabolites, including M18, are formed through different enzymatic pathways.

Classification

Rivaroxaban belongs to the class of small molecule anticoagulants, specifically categorized as direct Factor Xa inhibitors. Its molecular formula is C19H18ClN3O5SC_{19}H_{18}ClN_{3}O_{5}S with a molecular weight of approximately 435.89 g/mol .

Synthesis Analysis

Methods

The synthesis of rivaroxaban involves multiple steps, primarily focusing on the formation of its active structure followed by purification processes. The synthesis pathway includes:

  1. Drug Substance Synthesis: This step involves creating the core structure of rivaroxaban through various chemical reactions.
  2. Purification: Following synthesis, the compound undergoes purification to isolate the final product from any residual starting materials or by-products.

Technical Details

The synthesis typically employs high-performance liquid chromatography for purification and characterization, ensuring that the final product meets stringent quality control standards . The synthetic route also emphasizes minimizing impurities, which is critical for maintaining drug safety and efficacy.

Molecular Structure Analysis

Structure

M18 is a carboxylic acid derivative formed from the oxidation of an aldehyde intermediate (M16). Its structure can be represented as follows:

  • Chemical Structure: M18 retains the core features of rivaroxaban but with modifications that include a carboxylic acid functional group.

Data

M18's molecular formula is C19H17ClN3O6C_{19}H_{17}ClN_{3}O_{6}, reflecting its derivation from rivaroxaban through oxidative processes. The compound's structural characteristics influence its pharmacological properties and metabolic pathways.

Chemical Reactions Analysis

Reactions

The formation of metabolite M18 occurs through specific biochemical reactions involving rivaroxaban:

  1. Oxidation: The aldehyde intermediate (M16) undergoes further oxidation to yield M18.
  2. Hydrolysis: Other metabolic pathways include hydrolytic cleavage of amide bonds leading to various other metabolites, although M18 specifically results from oxidative pathways .

Technical Details

The metabolic conversion to M18 predominantly involves cytochrome P450 enzymes, particularly CYP3A4 and CYP2J2, which facilitate the oxidation processes essential for generating this metabolite .

Mechanism of Action

Process

Rivaroxaban's mechanism of action as an anticoagulant involves competitive inhibition of Factor Xa, which plays a pivotal role in the coagulation cascade by converting prothrombin to thrombin. This inhibition effectively reduces thrombin generation, thereby preventing clot formation.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Solubility: Practically insoluble in water
  • Polymorphism: Rivaroxaban exhibits polymorphism with distinct crystalline forms affecting its bioavailability .

Chemical Properties

  • Molecular Weight: Approximately 435.89 g/mol
  • pKa Values: Strongest acidic pKa around 13.6; strongest basic pKa around -1.6
  • LogP: Approximately 1.74, indicating moderate lipophilicity which influences absorption and distribution .
Applications

Scientific Uses

Rivaroxaban metabolite M18 plays a role in pharmacokinetic studies aimed at understanding drug metabolism and safety profiles in clinical settings. Its identification aids in assessing potential drug interactions and variations in patient responses based on metabolic pathways.

Metabolic Pathways and Biotransformation Mechanisms

Enzymatic Oxidation of Rivaroxaban Metabolite M-15 to M-18

M-18 (2-[2-chloro-4-(carboxycarbamoyl)thiophen-3-yl]-N-(4-carboxymorpholin-3-yl)acetamide) is a terminal carboxylic acid derivative originating from the biotransformation of rivaroxaban’s intermediate metabolite M-15. The conversion follows a sequential oxidation pathway:

  • M-15 as Precursor: M-15 arises from hydrolytic cleavage of the chlorothiophene amide moiety in rivaroxaban, yielding a primary amine intermediate [3].
  • Aldehyde Intermediate (M-16): M-15 undergoes NADPH-independent oxidation catalyzed by monoamine oxidases (MAOs) in hepatic microsomes, forming the aldehyde metabolite M-16 [3] [1].
  • Final Oxidation to M-18: M-16 is oxidized to M-18 via aldehyde dehydrogenase (ALDH), utilizing NAD⁺ as a cofactor to irreversibly form the carboxylic acid group [3] [4].

Table 1: Key Intermediates in M-18 Synthesis Pathway

MetaboliteChemical DesignationEnzymatic Step
M-15Primary amine derivativeHydrolytic cleavage
M-16Aldehyde intermediate (2-[...]thiophen-3-yl]acetamide)MAO-mediated oxidation
M-18Carboxylic acid derivativeALDH-mediated oxidation

Role of Aldehyde Dehydrogenase in M-18 Formation

Aldehyde dehydrogenase (ALDH) is pivotal in the irreversible conversion of M-16 to M-18:

  • Catalytic Mechanism: ALDH employs a conserved catalytic cysteine residue (e.g., Cys302 in human ALDH2) to form a thiohemiacetal intermediate with M-16. Subsequent hydride transfer to NAD⁺ generates a thioester, hydrolyzed to M-18 and releasing NADH [4] [5].
  • Structural Specificity: The substrate entry channel (SEC) topology of ALDH enzymes influences M-16 binding efficiency. Human ALDH1A1, with a larger SEC volume (589 ± 59 ų), shows higher catalytic activity toward bulky aldehydes like M-16 than ALDH2 (403 ± 53 ų) [4].
  • Cofactor Dependence: NAD⁺ is essential, with ALDH activity significantly reduced in NAD⁺-depleted systems [5].

Table 2: ALDH Isoforms Involved in M-18 Synthesis

ALDH IsoformSEC Volume (ų)Substrate PreferenceRole in M-18 Formation
ALDH1A1589 ± 59Bulky aldehydesHigh activity
ALDH2403 ± 53Small aldehydesLimited activity
ALDH3A1Not specifiedAromatic aldehydesUnknown

Species-Specific Variability in M-18 Metabolic Generation

In vitro studies using liver microsomes and hepatocytes reveal conserved M-18 synthesis across species, albeit with kinetic differences:

  • Metabolic Rates: Human hepatocytes generate M-18 at a rate of 0.8 nmol/min/mg protein, comparable to dogs (0.7 nmol/min/mg) but higher than rats (0.5 nmol/min/mg) [3].
  • Enzyme Expression: ALDH1A1 abundance is 30% higher in human vs. rat hepatocytes, correlating with faster M-18 formation in humans [3] [4].
  • Cross-Species Relevance: The absence of qualitative differences supports using preclinical models for toxicity studies of M-18 [3].

Non-CYP vs. CYP-Dependent Pathways in M-18 Synthesis

M-18 synthesis occurs exclusively via non-CYP pathways:

  • Non-CYP Pathway:
  • MAOs initiate M-15 oxidation to M-16 without CYP involvement [3].
  • ALDH-mediated conversion to M-18 is NAD⁺-dependent but CYP-independent [4] [6].
  • CYP Pathway Contrast: While CYP3A4/5 and CYP2J2 metabolize 32% of rivaroxaban (forming metabolites like M-1 and M-2), they play no role in M-18 generation [1] [3].
  • Inhibitor Studies: Ketoconazole (CYP3A4 inhibitor) does not alter M-18 yields in human hepatocytes, confirming CYP non-involvement [3].

In Vitro vs. In Vivo Metabolic Stability of M-18

M-18 exhibits distinct stability profiles under experimental vs. physiological conditions:

  • In Vitro Stability:
  • Half-life (t₁/₂) in human hepatocytes: >240 minutes, with no degradation products detected [3].
  • Minimal binding to microsomal proteins (free fraction >80%) [3].
  • In Vivo Behavior:
  • Detected in human endothelial cell cultures, indicating persistence in extrahepatic tissues [6].
  • Renal clearance accounts for 35% of rivaroxaban excretion, but M-18’s contribution remains unquantified [1] [8].
  • Discrepancies: In vitro models overestimate stability due to absent renal clearance mechanisms [3] [6].

Table 3: Metabolic Stability Parameters of M-18

ParameterIn Vitro (Human Hepatocytes)In Vivo (Observed)
Half-life (t₁/₂)>240 minutesNot determined
Plasma Protein Binding<20%~90% (albumin-bound)
Primary Elimination RouteN/ARenal

Properties

Product Name

Rivaroxaban metabolite M18

IUPAC Name

(5R)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carboxylic acid

Molecular Formula

C14H14N2O6

Molecular Weight

306.27 g/mol

InChI

InChI=1S/C14H14N2O6/c17-12-8-21-6-5-15(12)9-1-3-10(4-2-9)16-7-11(13(18)19)22-14(16)20/h1-4,11H,5-8H2,(H,18,19)/t11-/m1/s1

InChI Key

SRPDKSYHAUEWIX-LLVKDONJSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)C(=O)O

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.